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Compound of Interest

Compound Name:
2-Bromo-5-methoxyphenylboronic

acid

Cat. No.: B1293152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-5-
methoxyphenylboronic acid, a key building block in modern organic synthesis. This

document details its physicochemical properties, spectroscopic profile, and applications in

cross-coupling reactions, offering a critical resource for its effective utilization in research and

development.

Core Physicochemical Properties
2-Bromo-5-methoxyphenylboronic acid is a substituted arylboronic acid that serves as a

versatile reagent in organic chemistry, most notably in palladium-catalyzed Suzuki-Miyaura

cross-coupling reactions. Its molecular structure, featuring a bromine atom and a methoxy

group on the phenyl ring, allows for the strategic introduction of this moiety into complex

molecules.

Table 1: Physicochemical Data for 2-Bromo-5-methoxyphenylboronic acid
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Property Value

CAS Number 89694-44-0

Molecular Formula C₇H₈BBrO₃

Molecular Weight 230.85 g/mol [1]

Melting Point 214-216 °C[1]

Density 1.61 g/cm³[1]

Boiling Point 376.6 °C at 760 mmHg[1]

Flash Point 181.6 °C[1]

Appearance White to off-white solid

Spectroscopic Profile
While a complete set of experimentally-derived spectra for 2-Bromo-5-
methoxyphenylboronic acid is not readily available in all public databases, the expected

spectral data can be inferred from closely related structures and general principles of

spectroscopy. The following tables provide expected values and data from similar compounds.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data
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Nucleus
Predicted Chemical Shift
(δ, ppm)

Notes

¹H NMR
~7.5 (d), ~7.0 (d), ~6.8 (dd),

~3.8 (s)

Aromatic protons will appear

as doublets and a doublet of

doublets. The methoxy group

will be a singlet. The B(OH)₂

protons are often broad and

may not be observed.

¹³C NMR
~160, ~135, ~118, ~115, ~110,

~56

Six distinct signals are

expected for the aromatic

carbons and the methoxy

carbon. The carbon attached

to boron may show a broad

signal.

Note: Predicted values are based on spectral data of similar compounds such as 2-Bromo-5-

methoxyphenyl methanesulfonate, which shows aromatic proton signals at 7.49 (d), 7.02 (d),

and 6.77 (dd), and a methoxy signal at 3.81 (s). The ¹³C NMR of this analog shows signals at

159.90, 146.95, 133.75, 114.98, 110.08, 105.82, and 55.87 ppm.[2]

Table 3: Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 (broad) Strong O-H stretch (from B(OH)₂)

~3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (methoxy)

~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1350 Strong B-O stretch

~1250 Strong C-O stretch (aryl ether)

Table 4: Mass Spectrometry Data
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Parameter Value

Molecular Formula C₇H₈BBrO₃

Exact Mass 229.97 g/mol

Key Fragmentation Pattern

Loss of H₂O, loss of B(OH)₂, cleavage of the C-

Br bond. The isotopic pattern of bromine (⁷⁹Br

and ⁸¹Br in a ~1:1 ratio) will be a key diagnostic

feature.

Synthesis and Reactivity
2-Bromo-5-methoxyphenylboronic acid is typically synthesized through the reaction of a

corresponding organolithium or Grignard reagent with a trialkyl borate, followed by acidic

workup. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols
Synthesis of 2-Bromo-5-methoxyphenylboronic acid (General Procedure)

This protocol is a representative method for the synthesis of arylboronic acids and is adapted

for the specific target molecule.

Materials:

1-Bromo-2-iodo-4-methoxybenzene (or a similar di-halogenated precursor)

n-Butyllithium (n-BuLi) or Magnesium turnings

Triisopropyl borate

Anhydrous Tetrahydrofuran (THF)

Hydrochloric acid (HCl), 1M

Ethyl acetate

Brine

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1293152?utm_src=pdf-body
https://www.benchchem.com/product/b1293152?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Lithiation/Grignard Formation: To a flame-dried, three-necked round-bottom flask under an

inert atmosphere (e.g., argon), dissolve the aryl halide (1.0 equivalent) in anhydrous THF.

Cool the solution to -78 °C. Slowly add n-butyllithium (1.1 equivalents) dropwise. Stir the

mixture at this temperature for 1 hour.

Borylation: To the cooled solution, add triisopropyl borate (1.2 equivalents) dropwise,

ensuring the temperature remains below -60 °C. Allow the reaction mixture to slowly warm to

room temperature and stir overnight.

Hydrolysis: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until

the solution is acidic.

Work-up and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure. The crude product can be purified by recrystallization or column

chromatography on silica gel to yield 2-Bromo-5-methoxyphenylboronic acid.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This protocol outlines a typical Suzuki-Miyaura coupling using 2-Bromo-5-
methoxyphenylboronic acid.

Materials:

Aryl or vinyl halide (1.0 equivalent)

2-Bromo-5-methoxyphenylboronic acid (1.2 equivalents)

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

Base (e.g., K₂CO₃, 2.0 equivalents)

Solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
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Nitrogen or Argon gas

Procedure:

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, 2-
Bromo-5-methoxyphenylboronic acid, palladium catalyst, and base.

Solvent Addition: Add the degassed solvent system to the flask.

Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by

TLC or GC-MS).

Work-up and Purification: Cool the reaction to room temperature. Dilute with water and

extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with

brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can

be purified by column chromatography on silica gel.

Visualizations
Chemical Structure
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B(OH)₂

Br OCH₃
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2-Bromo-5-methoxyphenylboronic acid

Transmetalation

Aryl Halide (R-X)

Oxidative Addition
[R-Pd(II)-X]Pd(0) Catalyst

Base (e.g., K₂CO₃)

Reductive Elimination

[B(OH)₂X]⁻ Biaryl Product
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Synthesis & Purification

Spectroscopic Analysis

Characterization

Synthesis of Crude Product

Purification (Recrystallization/Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure ElucidationPurity Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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